

Head-to-Head Comparison: Norgallopamil and Elacridar in P-glycoprotein Inhibition

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Compound of Interest		
Compound Name:	Norgallopamil	
Cat. No.:	B008515	Get Quote

In the landscape of multidrug resistance (MDR) research, the development of effective P-glycoprotein (P-gp) inhibitors is a critical endeavor. P-gp, an ATP-binding cassette (ABC) transporter, functions as a cellular efflux pump, actively removing a wide array of chemotherapeutic agents from cancer cells, thereby diminishing their efficacy. This guide provides a detailed head-to-head comparison of two P-gp inhibitors, **Norgallopamil** and Elacridar, aimed at researchers, scientists, and drug development professionals. While Elacridar is a well-characterized, potent, third-generation inhibitor, quantitative data on **Norgallopamil**'s direct P-gp inhibitory activity is less prevalent in publicly available literature, necessitating a degree of inference from its parent compound, Gallopamil.

Introduction to the Compounds

Norgallopamil is the major, active N-demethylated metabolite of Gallopamil (a methoxy analog of Verapamil), a first-generation calcium channel blocker that was incidentally discovered to inhibit P-gp. As a metabolite, its activity is a key factor in the overall in vivo effect of Gallopamil.

Elacridar (GF120918) is a potent, non-competitive, third-generation P-gp inhibitor.[1] It also exhibits inhibitory activity against another important ABC transporter, the Breast Cancer Resistance Protein (BCRP).[2] Its high potency and specificity have made it a valuable tool in preclinical and clinical research to overcome MDR and to investigate the role of efflux transporters in drug disposition.[2][3][4]

Quantitative Data Comparison



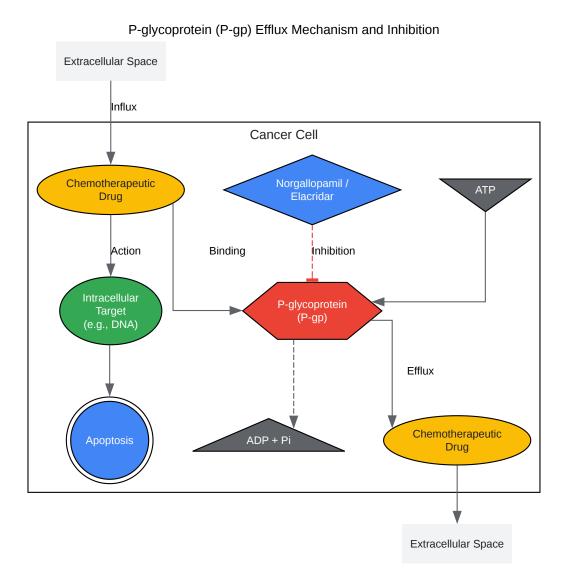
The following table summarizes the available quantitative data for **Norgallopamil** and Elacridar. It is important to note the limited availability of direct P-gp inhibition data for **Norgallopamil**.

Parameter	Norgallopamil	Elacridar
P-gp IC50	Data not readily available. Inferred to be active based on its structural similarity to Gallopamil.	0.05 μM (Rhodamine 123 assay)[5], 0.16 μM ([3H]azidopine labeling)[3]
BCRP IC50	Data not available	~0.4 μM (Mitoxantrone efflux)
Mechanism of Action	Likely competitive or non- competitive substrate inhibition, similar to Verapamil analogues.	Non-competitive inhibitor, allosterically modulating P-gp.
Generation	First-generation (as a metabolite of Gallopamil)	Third-generation
Specificity	Likely also affects calcium channels, similar to Gallopamil.	High specificity for P-gp and BCRP.[2]
Oral Bioavailability	Data not readily available.	Orally active.[2]

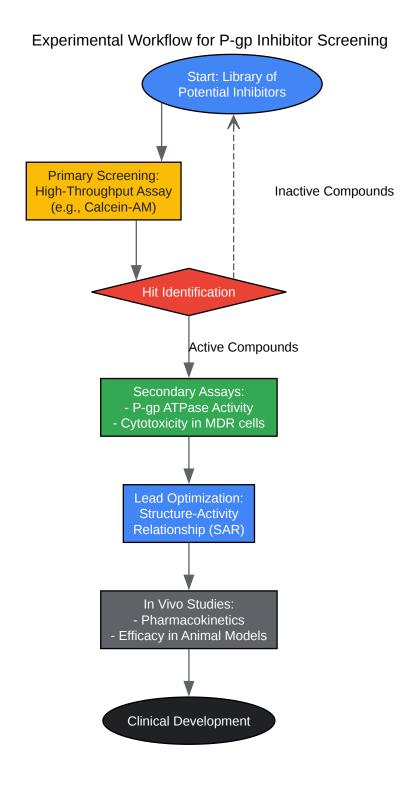
Signaling Pathway of P-glycoprotein-Mediated Multidrug Resistance

P-gp is a transmembrane protein that utilizes the energy from ATP hydrolysis to expel a wide range of substrates from the cell, thereby reducing their intracellular concentration and therapeutic effect. Various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, can regulate the expression of the ABCB1 gene, which encodes for P-gp. Inhibition of P-gp, either by blocking the substrate-binding site or by interfering with ATP hydrolysis, can restore the intracellular concentration of chemotherapeutic drugs and overcome multidrug resistance.









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